1-Bromo-2,5-dichloro-4-methoxybenzene
Description
1-Bromo-2,5-dichloro-4-methoxybenzene (C₇H₅BrCl₂O) is a halogenated aromatic compound featuring bromine, chlorine, and methoxy substituents on a benzene ring. This compound is primarily utilized as a precursor in organic synthesis, particularly for generating polychlorinated biphenyl (PCB) derivatives via Suzuki coupling reactions . Its structural rigidity, conferred by the planar arrangement of substituents, enhances its suitability for crystallographic studies and regioselective reactions . Commercial availability is noted in gram-scale quantities, with pricing tiers reflecting typical laboratory procurement practices (e.g., 1g: €122; 10g: €778) .
Properties
IUPAC Name |
1-bromo-2,5-dichloro-4-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRCRLIZKGOOPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
1-Bromo-2,5-dichloro-4-methoxybenzene can be synthesized through various methods, including halogenation of methoxybenzene using bromine and chlorine. The reaction mechanism involves the substitution of aromatic hydrogen atoms by halogen atoms. The product is then purified using recrystallization to increase purity. Industrial production methods often involve similar halogenation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Bromo-2,5-dichloro-4-methoxybenzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring reacts with electrophiles to form substituted benzene derivatives.
Nucleophilic Aromatic Substitution: It can also undergo nucleophilic aromatic substitution reactions, where nucleophiles replace halogen atoms on the aromatic ring.
Suzuki Coupling: This reaction involves the coupling of aryl halides with arylboronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include bromine, chlorine, sodium methoxide, and palladium catalysts. Major products formed from these reactions include various substituted benzene derivatives and biaryl compounds.
Scientific Research Applications
Organic Synthesis
This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its halogenated structure allows it to participate in various chemical reactions that lead to the formation of pharmaceuticals and agrochemicals. For example, it can be utilized in the synthesis of biaryl compounds through Suzuki coupling reactions, which are essential in developing new materials with specific electronic properties .
Biological Applications
1-Bromo-2,5-dichloro-4-methoxybenzene exhibits significant biological activity. Research indicates that it possesses antimicrobial properties, making it useful in developing new antimicrobial agents. Additionally, studies have shown that this compound demonstrates antitumor activity against various cancer cell lines in vitro, suggesting its potential as a candidate for cancer therapeutics.
Pharmaceutical Development
In medicinal chemistry, this compound is utilized as an intermediate for synthesizing biologically active compounds. Its unique structure contributes to the development of novel drugs targeting specific biological pathways. The compound's reactivity allows for modifications that enhance its therapeutic efficacy .
Industrial Applications
The compound finds utility in producing agrochemicals and dyestuffs. Its halogenated nature often leads to enhanced stability and reactivity in formulations used for agricultural purposes. Furthermore, it plays a role in developing new materials with desired properties for various industrial applications.
Case Studies
Mechanism of Action
The mechanism of action of 1-Bromo-2,5-dichloro-4-methoxybenzene involves its reactivity as a halogenated aromatic compound. It can undergo various chemical reactions, such as halogenation and nitration, which allow it to interact with molecular targets and pathways. Its antimicrobial and antitumor activities are attributed to its ability to form reactive intermediates that covalently bond to biomolecules, leading to significant biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Electronic Effects
1-Bromo-4-chloro-2,5-dimethoxybenzene (C₇H₆BrClO₃)
- Key Differences : Replaces one chlorine with a methoxy group at position 3.
- Structural Insights : The molecule lies on a crystallographic inversion center, causing Br/Cl disorder (50:50 occupancy) . Methoxy groups exhibit near-planarity with the benzene ring (dihedral angle: 8.8°), reducing steric hindrance and favoring Suzuki coupling efficiency .
- Applications : Direct precursor for hydroxylated PCB metabolites due to its regiochemical control .
1-Bromo-2,3-difluorobenzene (C₆H₃BrF₂)
- Key Differences : Fluorine replaces chlorine and methoxy groups.
- Properties : Boiling point = 234°C; density = 1.724 g/cm³ . Fluorine’s high electronegativity enhances electron-withdrawing effects, altering reactivity in electrophilic substitutions compared to chlorine/methoxy derivatives.
1-Bromo-2,5-dimethoxybenzene (C₇H₇BrO₂)
Data Table: Comparative Analysis of Key Compounds
Structural and Crystallographic Insights
- Disorder in Halogen Sites : Observed in 1-bromo-4-chloro-2,5-dimethoxybenzene due to crystallographic symmetry, a feature absent in the dichloro analog .
- Methoxy Group Conformation : Near-planar arrangements (≤9° dihedral angles) are common across methoxy-substituted analogs, promoting stability and predictable reactivity .
Biological Activity
1-Bromo-2,5-dichloro-4-methoxybenzene, with the molecular formula C7H4BrCl2O, is a halogenated aromatic compound that exhibits notable biological activities. This article explores its antimicrobial and antitumor properties, synthesis methods, and relevant case studies.
This compound is characterized by its pale yellow solid appearance and a melting point of 60-63°C. The compound can be synthesized through various methods, including:
- Halogenation of Methoxybenzene : Using bromine and chlorine to substitute hydrogen atoms on the aromatic ring.
- Recrystallization : To purify the product post-synthesis.
The synthesis process typically involves electrophilic aromatic substitution reactions, where the presence of bromine and chlorine enhances the reactivity of the compound.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . It has been used in combination with other compounds to enhance their efficacy against various pathogens. For instance, it has shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for this compound against certain bacterial strains have been documented, demonstrating its potential as an antimicrobial agent.
Antitumor Activity
This compound also displays antitumor properties . In vitro studies have shown that it can inhibit the growth of multiple cancer cell lines. Notably, it has demonstrated significant antitumor activity against human breast cancer cell lines (MDA-MB-231), suggesting a potential role in cancer therapy . The mechanism of action is believed to involve the formation of reactive intermediates that interact with cellular biomolecules, leading to cytotoxic effects on cancer cells .
Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various halogenated compounds, including this compound. The findings revealed that this compound exhibited a significant reduction in bacterial viability at concentrations as low as 4 μg/mL against resistant strains .
Antitumor Mechanism Investigation
Another investigation focused on the antitumor mechanisms of this compound. Researchers found that treatment with this compound led to apoptosis in cancer cells via mitochondrial pathways. The study highlighted its potential as a lead compound for developing new anticancer drugs .
Summary Table of Biological Activities
| Activity | Description | MIC Values |
|---|---|---|
| Antimicrobial | Effective against resistant bacterial strains | 4–8 μg/mL |
| Antitumor | Induces apoptosis in cancer cells | IC50 = 0.126 μM |
| Mechanism of Action | Forms reactive intermediates affecting biomolecules | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
